6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine moiety, a piperazine ring, and a purine base. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine moiety: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine ring.
Introduction of the piperazine ring: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with a piperazine derivative to introduce the piperazine ring.
Attachment of the purine base:
The reaction conditions for each step vary and may include the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the yield and purity of the final product.
Chemical Reactions Analysis
6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-9-(2-methoxyethyl)-9H-purine can be compared with other similar compounds, such as:
2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)methylamine: This compound shares the pyrazolo[1,5-a]pyrimidine moiety but lacks the piperazine and purine components.
6-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one: This compound has a similar pyrazolo[1,5-a]pyrimidine structure but differs in the substituents attached to the ring.
1-(2-{5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl}thiophen-3-yl)-2,5-dimethyl-1H-pyrrole: This compound contains a pyrazolo[1,5-a]pyrimidine moiety but is structurally distinct due to the presence of a thiophene and pyrrole ring.
Properties
Molecular Formula |
C20H25N9O |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C20H25N9O/c1-14-11-17(29-16(24-14)10-15(2)25-29)26-4-6-27(7-5-26)19-18-20(22-12-21-19)28(13-23-18)8-9-30-3/h10-13H,4-9H2,1-3H3 |
InChI Key |
QCOURTCYRANJGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC=NC5=C4N=CN5CCOC)C |
Origin of Product |
United States |
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